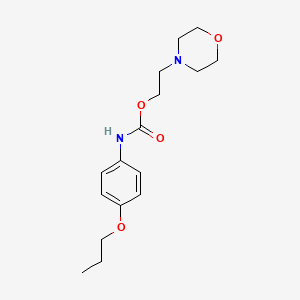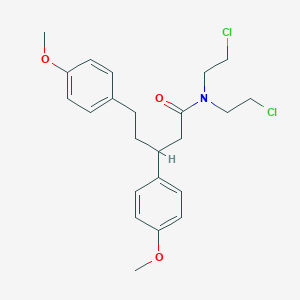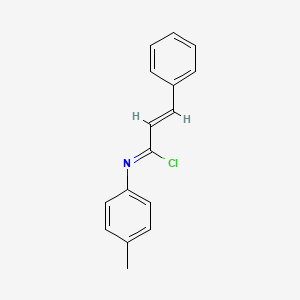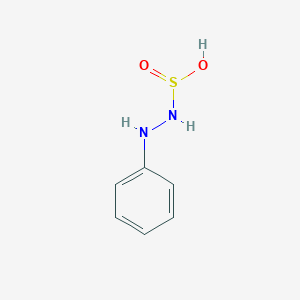![molecular formula C15H16N2O B14483470 (12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one CAS No. 65378-13-4](/img/structure/B14483470.png)
(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one is a complex organic compound with a unique structure that includes both indole and quinolizine moieties. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
化学反応の分析
Types of Reactions
(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Quinolizine Derivatives: Compounds with the quinolizine structure, such as quinolizidine alkaloids.
Uniqueness
What sets (12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one apart is its unique combination of indole and quinolizine structures, which may confer distinct biological activities and chemical properties not found in other similar compounds.
特性
CAS番号 |
65378-13-4 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC名 |
(12bS)-3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C15H16N2O/c18-10-5-7-17-8-6-12-11-3-1-2-4-13(11)16-15(12)14(17)9-10/h1-4,14,16H,5-9H2/t14-/m0/s1 |
InChIキー |
NVDIWIVBXVVMIT-AWEZNQCLSA-N |
異性体SMILES |
C1CN2CCC3=C([C@@H]2CC1=O)NC4=CC=CC=C34 |
正規SMILES |
C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


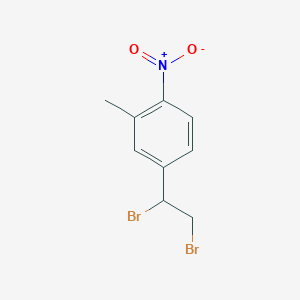
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)

![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
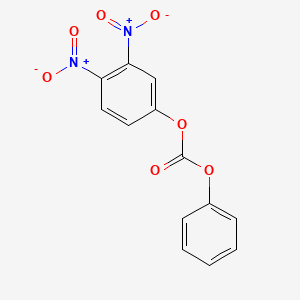
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
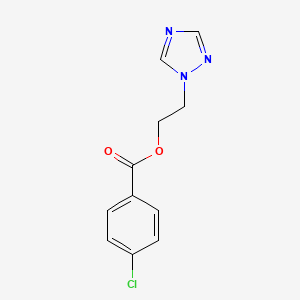
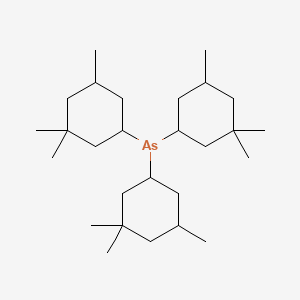
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
